5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Description
5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 . The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins .
Result of Action
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .
Biochemical Analysis
Biochemical Properties
Similar compounds with a dihydroisoquinolin-2(1H)-ylsulfonyl moiety have been reported to exhibit potent activity against certain enzymes
Cellular Effects
Similar compounds have been reported to exhibit cellular potency, as measured by inhibition of certain metabolic processes
Molecular Mechanism
Similar compounds have been reported to bind in a specific manner to certain enzymes, leading to their inhibition
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGCPUDMIDMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.